3-amino-5-ethynylbenzoic acid hydrochloride
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Overview
Description
3-amino-5-ethynylbenzoic acid hydrochloride is a chemical compound with the molecular formula C9H7NO2·HCl. It is a derivative of benzoic acid, characterized by the presence of an amino group at the third position and an ethynyl group at the fifth position on the benzene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-5-ethynylbenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Amination: Introduction of the amino group at the third position of the benzene ring.
Ethynylation: Introduction of the ethynyl group at the fifth position of the benzene ring.
Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures high-quality production.
Chemical Reactions Analysis
Types of Reactions
3-amino-5-ethynylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Various electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group may yield carboxylic acids or aldehydes, while reduction of the amino group may produce primary or secondary amines.
Scientific Research Applications
3-amino-5-ethynylbenzoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-amino-5-ethynylbenzoic acid hydrochloride involves its interaction with specific molecular targets. The amino and ethynyl groups play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-5-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of an ethynyl group.
3-amino-5-methylbenzoic acid: Contains a methyl group instead of an ethynyl group.
3-amino-5-nitrobenzoic acid: Features a nitro group in place of the ethynyl group.
Uniqueness
3-amino-5-ethynylbenzoic acid hydrochloride is unique due to the presence of both an amino group and an ethynyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
CAS No. |
2567504-32-7 |
---|---|
Molecular Formula |
C9H8ClNO2 |
Molecular Weight |
197.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.